molecular formula C10H5NO5S B13788172 6-Nitronaphth(1,8-CD)-1,2-oxathiole 2,2-dioxide CAS No. 91586-81-1

6-Nitronaphth(1,8-CD)-1,2-oxathiole 2,2-dioxide

Cat. No.: B13788172
CAS No.: 91586-81-1
M. Wt: 251.22 g/mol
InChI Key: LBUZGRSPGBLKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitronaphth(1,8-cd)-1,2-oxathiole 2,2-dioxide is a functionalized derivative of 1,8-naphthosultone, a core structure of significant interest in organic and medicinal chemistry . This compound incorporates an electron-withdrawing nitro group at the 6-position, which is anticipated to significantly alter its electronic properties and reactivity compared to the parent sultone. The naphthosultone scaffold is a versatile building block and mechanism-based probe, notably for studying the chemical selectivity and protein binding of haptens in skin sensitization research . Furthermore, structurally related sultone families have demonstrated notable biological activity, serving as non-nucleoside inhibitors against viruses such as human cytomegalovirus and varicella zoster, highlighting the potential of this chemical class in antiviral discovery . Researchers can leverage this nitro-substituted analogue for developing novel materials or as a key intermediate in the synthesis of more complex molecules. The parent compound, 1,8-naphthosultone, has a melting point of 154-157°C and a molecular formula of C10H6O3S . As a specialty chemical, this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

91586-81-1

Molecular Formula

C10H5NO5S

Molecular Weight

251.22 g/mol

IUPAC Name

9-nitro-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene 3,3-dioxide

InChI

InChI=1S/C10H5NO5S/c12-11(13)7-4-5-8-10-6(7)2-1-3-9(10)17(14,15)16-8/h1-5H

InChI Key

LBUZGRSPGBLKCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)S(=O)(=O)O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 1,8-Disubstituted Naphthalene Derivatives

A widely reported and industrially viable method involves the nitration of 1,8-disubstituted naphthalene precursors using metal nitrates as nitrating agents in an organic solvent medium. The process is characterized by:

  • Step 1: Dissolving the 1,8-disubstituted naphthalene derivative and a main group metal nitrate (such as sodium nitrate or potassium nitrate) in an organic solvent.
  • Step 2: Conducting the nitration reaction at temperatures ranging from 10°C to 60°C for 4 to 10 hours.
  • Step 3: Monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
  • Step 4: Cooling the reaction mixture to room temperature, followed by suction filtration to isolate the product.
  • Step 5: Washing the filter cake with water and anhydrous ethanol to remove impurities.
  • Step 6: Vacuum drying the product to obtain the nitrated compound.

This method achieves high yields (90%-96%) and high purity (98%-99.6%), making it suitable for scale-up and industrial production with advantages of low cost and operational simplicity.

Parameter Conditions/Results
Temperature 10-60°C
Reaction Time 4-10 hours
Yield 90%-96%
Purity 98%-99.6%
Solvent Organic solvents (e.g., acetonitrile, ethanol)
Nitrating Agent Main group metal nitrates (e.g., NaNO3, KNO3)

Alternative Synthetic Routes Involving Oxathiolane Formation

While the direct nitration method is common, related synthetic strategies for oxathiolane-containing compounds (structurally related to the oxathiole ring) have been developed, which may inform the synthesis of this compound:

  • Starting from thioglycolic acid derivatives and vinyl acetate, regioselective insertion and ring closure reactions form the oxathiolane ring.
  • Chlorination and hydrolysis steps are carefully controlled to establish the correct oxidation states.
  • Acid-catalyzed hydrolysis and ring closure reactions yield the oxathiolane intermediate, which can be further functionalized.

Although this route is more commonly applied to drug intermediates like lamivudine, the principles of controlled oxidation, ring closure, and functional group manipulation are relevant to the preparation of oxathiole 1,2-dioxide rings.

Novel Industrial Method Using Continuous Flow and Hydrogenation

A patented method for related nitro-substituted naphthalene derivatives involves:

  • Starting from 2-naphthol, undergoing nitrosation with sodium nitrite and dilute sulfuric acid in a tubular reactor to form 1-nitroso-2-naphthol.
  • Catalytic hydrogenation over Raney nickel fixed-bed reactor to yield 1-amino-2-naphthol.
  • Subsequent sulfonation and diazonium cyclization using nitrosyl sulfuric acid in a tubular reactor.
  • Final nitration with nitric acid to obtain the target nitro-oxathiole compound.

This method avoids large solid waste production, improves atom economy, and enhances safety through continuous flow processing, making it industrially attractive.

Comparative Analysis of Preparation Methods

Method Key Features Yield (%) Purity (%) Industrial Suitability Notes
Metal Nitrate Nitration (Batch) Simple, uses metal nitrates, organic solvents 90-96 98-99.6 High Easy scale-up, low cost
Oxathiolane Intermediate Synthesis Multi-step, involves thioglycolic acid, vinyl acetate ~56 (overall) >99 Moderate More complex, used for related oxathiolane rings
Continuous Flow Nitrosation-Hydrogenation Tubular reactors, Raney nickel catalyst, nitrosyl sulfuric acid Not specified High Very High Environmentally friendly, high safety

Full Research Findings and Notes

  • The nitration reaction is highly dependent on the choice of solvent, temperature, and the nitrating agent. Organic solvents such as acetonitrile or ethanol are preferred for better solubility and reaction control.
  • Metal nitrates provide a controlled release of the nitronium ion, leading to selective mononitration at the 6-position on the naphthalene ring.
  • The oxathiole 1,2-dioxide ring formation is crucial for the compound’s unique reactivity and is typically introduced in the precursor stage before nitration.
  • Continuous flow methods and catalytic hydrogenation steps improve safety and reduce waste compared to traditional batch processes.
  • Purification by filtration, washing, and vacuum drying yields a product suitable for further synthetic applications or pharmaceutical intermediate use.
  • Analytical techniques such as TLC, NMR, and HPLC are essential for monitoring reaction progress and confirming product purity.

Chemical Reactions Analysis

6-Nitronaphth(1,8-CD)-1,2-oxathiole 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group. Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of 6-nitronaphth(1,8-CD)-1,2-oxathiole exhibit significant antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects
In vitro studies have shown that 6-nitronaphth(1,8-CD)-1,2-oxathiole 2,2-dioxide can reduce inflammatory markers in human cell lines. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Materials Science

Polymeric Applications
The compound has been explored for its utility in polymer chemistry as a stabilizing agent in the synthesis of polycyclic aromatic hydrocarbons. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. A notable case study involved the use of this compound in creating high-performance rubber materials that exhibit improved resistance to heat and wear .

Nanocomposites
Recent advancements have shown that 6-nitronaphth(1,8-CD)-1,2-oxathiole can be utilized in the preparation of nanocomposites. These materials demonstrate enhanced electrical conductivity and mechanical strength when combined with conductive fillers such as carbon nanotubes or graphene. This application is particularly relevant for developing advanced electronic devices and sensors .

Environmental Science

Environmental Remediation
The compound has been studied for its potential in environmental remediation processes. It can act as a catalyst in the degradation of organic pollutants in wastewater treatment systems. Laboratory experiments have shown that it effectively breaks down hazardous substances under UV irradiation, suggesting its application in photocatalytic degradation processes .

Pesticide Development
Due to its bioactive properties, 6-nitronaphth(1,8-CD)-1,2-oxathiole is being investigated as a component in pesticide formulations. Its efficacy against specific pests has been documented, indicating a promising avenue for developing environmentally friendly pest control solutions .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Inhibition of bacterial growth; potential antibiotic development.
Anti-inflammatory Effects Reduction of inflammatory markers in vitro; implications for chronic disease treatment.
Polymeric Applications Enhanced thermal stability and mechanical properties in polymers.
Environmental Remediation Effective degradation of organic pollutants under UV light.
Pesticide Development Efficacy against pests; potential for eco-friendly formulations.

Mechanism of Action

The mechanism of action of 6-Nitronaphth(1,8-CD)-1,2-oxathiole 2,2-dioxide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Nitronaphth(1,8-CD)-1,2-oxathiole 2,2-dioxide with structurally related compounds:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Naphth[1,8-cd]-1,2-oxathiole 2,2-dioxide 83-31-8 C₁₀H₆O₃S 206.22 Mp: 154–157°C (dec.); Bp: 419.5°C; Density: 1.6 g/cm³; LogP: 2.27 HPLC analysis, pharmaceutical intermediates
This compound Not specified C₁₀H₅NO₅S ~237.22 (estimated) Expected higher polarity than parent; potential explosive hazards due to nitro group FT-IR reference standard; possible use in dyes or explosives
Naphtho[1,8-cd]-1,2-oxathiole-5-sulfonic acid 2,2-dioxide 71735-36-9 C₁₀H₆O₆S₂ 286.28 Increased water solubility due to sulfonic acid group; precise properties unreported Surfactants, ion-exchange materials
Naphth[1,8-cd]-1,2-oxathiole-6,8-disulfonic acid 2,2-dioxide 148842-35-7 C₁₀H₆O₉S₃ 366.34 High acidity and hydrophilicity; likely solid at room temperature Catalysis, polymer synthesis

Structural and Functional Differences

  • In contrast, sulfonic acid derivatives (e.g., 71735-36-9) exhibit strong acidity and water solubility .
  • Polarity : The parent compound has moderate polarity (LogP = 2.27), while sulfonic acid derivatives are highly polar (LogP likely < 0). The nitro derivative is expected to have intermediate polarity .
  • Thermal Stability: The parent decomposes at 154–157°C, whereas sulfonated derivatives likely have higher thermal stability due to ionic character.

Analytical Methods

  • HPLC : The parent compound is analyzed using a Newcrom R1 HPLC column with MeCN/water/phosphate buffer, achieving retention times influenced by its LogP . The nitro derivative may require adjusted mobile phases (e.g., higher organic content) due to increased polarity.
  • Spectroscopy: The nitro group introduces strong IR absorption near 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), distinguishing it from sulfonated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.